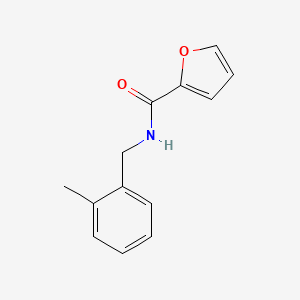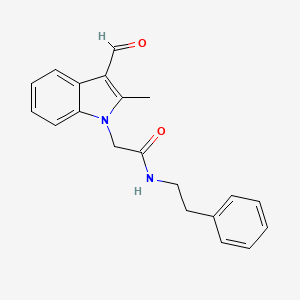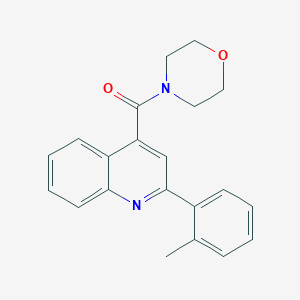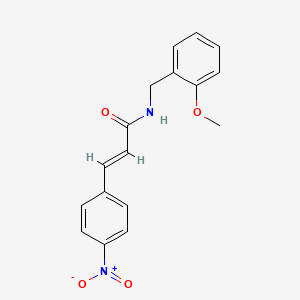![molecular formula C15H14N2O3S B5695609 4-methyl-N-[2-(methylthio)phenyl]-3-nitrobenzamide](/img/structure/B5695609.png)
4-methyl-N-[2-(methylthio)phenyl]-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-[2-(methylthio)phenyl]-3-nitrobenzamide, also known as MNTB, is a chemical compound that has been of interest to the scientific community due to its potential applications in medicinal chemistry. MNTB has been shown to possess various biological activities, including anti-inflammatory and anti-cancer properties.
作用機序
The mechanism of action of 4-methyl-N-[2-(methylthio)phenyl]-3-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-methyl-N-[2-(methylthio)phenyl]-3-nitrobenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. Additionally, 4-methyl-N-[2-(methylthio)phenyl]-3-nitrobenzamide has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects
4-methyl-N-[2-(methylthio)phenyl]-3-nitrobenzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-methyl-N-[2-(methylthio)phenyl]-3-nitrobenzamide inhibits the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, 4-methyl-N-[2-(methylthio)phenyl]-3-nitrobenzamide has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes involved in programmed cell death.
実験室実験の利点と制限
4-methyl-N-[2-(methylthio)phenyl]-3-nitrobenzamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to possess various biological activities. Additionally, 4-methyl-N-[2-(methylthio)phenyl]-3-nitrobenzamide has been shown to be relatively stable under various conditions. However, there are also limitations to using 4-methyl-N-[2-(methylthio)phenyl]-3-nitrobenzamide in lab experiments. One limitation is that the mechanism of action is not fully understood, which makes it difficult to design experiments to test specific hypotheses. Additionally, 4-methyl-N-[2-(methylthio)phenyl]-3-nitrobenzamide has been shown to have low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the study of 4-methyl-N-[2-(methylthio)phenyl]-3-nitrobenzamide. One direction is to further investigate the mechanism of action of 4-methyl-N-[2-(methylthio)phenyl]-3-nitrobenzamide. This could involve identifying the specific enzymes and signaling pathways that are affected by 4-methyl-N-[2-(methylthio)phenyl]-3-nitrobenzamide. Another direction is to investigate the potential use of 4-methyl-N-[2-(methylthio)phenyl]-3-nitrobenzamide in combination with other drugs for the treatment of cancer and inflammation. Additionally, further studies could be conducted to investigate the potential use of 4-methyl-N-[2-(methylthio)phenyl]-3-nitrobenzamide in other diseases, such as Alzheimer's disease and Parkinson's disease.
合成法
4-methyl-N-[2-(methylthio)phenyl]-3-nitrobenzamide can be synthesized through a multi-step process involving the reaction of 4-methyl-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-(methylthio)aniline to form the desired product, 4-methyl-N-[2-(methylthio)phenyl]-3-nitrobenzamide.
科学的研究の応用
4-methyl-N-[2-(methylthio)phenyl]-3-nitrobenzamide has been studied for its potential use in the treatment of various diseases, including cancer and inflammation. Studies have shown that 4-methyl-N-[2-(methylthio)phenyl]-3-nitrobenzamide possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-methyl-N-[2-(methylthio)phenyl]-3-nitrobenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
特性
IUPAC Name |
4-methyl-N-(2-methylsulfanylphenyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-10-7-8-11(9-13(10)17(19)20)15(18)16-12-5-3-4-6-14(12)21-2/h3-9H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZLERWPZPWFPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2SC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[2-(methylsulfanyl)phenyl]-3-nitrobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5695539.png)
![N-(3-acetylphenyl)-2-[(1-allyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5695547.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]propanamide](/img/structure/B5695553.png)




![N-(2-methoxyphenyl)-N'-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5695580.png)
![1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-[1-(5-bromo-2-thienyl)ethylidene]hydrazonothiocarbamate acetate](/img/structure/B5695596.png)
![2-(2-thienyl)-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-4-ol](/img/structure/B5695600.png)


![N-[1,1-bis(trifluoromethyl)propyl]-N'-(2-methylphenyl)urea](/img/structure/B5695620.png)
![3-{2-[2-(benzyloxy)benzylidene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide](/img/structure/B5695630.png)